molecular formula C16H14N6OS2 B4882802 N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine

Cat. No.: B4882802
M. Wt: 370.5 g/mol
InChI Key: TWGAPDQNVXNFLB-UHFFFAOYSA-N
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Description

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole moiety, an oxadiazole ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the benzothiazole and oxadiazole intermediates. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione is reacted with various aromatic aldehydes in the presence of a piperidine catalyst . This is followed by further functionalization to introduce the oxadiazole and pyrimidine moieties.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound binds to GABA receptors, modulating their activity and thereby exerting its therapeutic effects . The exact pathways and molecular interactions are subjects of ongoing research, with computational studies providing insights into its binding properties and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethylpyrimidin-2-amine stands out due to its unique combination of benzothiazole, oxadiazole, and pyrimidine moieties

Properties

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-(4,6-dimethylpyrimidin-2-yl)-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS2/c1-9-7-10(2)18-14(17-9)21-15-20-13(23-22-15)8-24-16-19-11-5-3-4-6-12(11)25-16/h3-7H,8H2,1-2H3,(H,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGAPDQNVXNFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NOC(=N2)CSC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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